molecular formula C22H27N3O B7642169 3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide

3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide

Katalognummer B7642169
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: RQMYPROBRWNRTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide, also known as OIAB, is a compound that has been synthesized for its potential use in scientific research. This molecule has drawn attention due to its ability to interact with certain receptors in the body, leading to various biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of 3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide involves its binding to the sigma-1 and dopamine D2 receptors. When this compound binds to these receptors, it can modulate their activity, leading to various biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its ability to modulate neurotransmitter release, this compound has also been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide in lab experiments is its ability to selectively bind to certain receptors, which can allow researchers to study the specific effects of modulating these receptors. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for further research on 3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide. One potential direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, further research could be done to optimize the synthesis method of this compound and to develop new derivatives of the molecule with improved properties.

Synthesemethoden

3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 3,4-dihydro-2H-pyran with 2-bromoethylamine hydrobromide to form 3-(2-bromoethyl)-4,5-dihydro-2H-pyran. The second step involves the reaction of the previous product with benzylamine to form 3-(2-benzylaminoethyl)-4,5-dihydro-2H-pyran. The third and final step involves the reaction of the previous product with benzoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide has been synthesized for its potential use in scientific research due to its ability to interact with certain receptors in the body. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including the regulation of neurotransmitter release and calcium signaling. This compound has also been shown to bind to the dopamine D2 receptor, which is a protein that is involved in the regulation of dopamine neurotransmission.

Eigenschaften

IUPAC Name

3-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-ylamino)-N-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-22(23-16-17-6-2-1-3-7-17)18-8-4-9-19(14-18)24-20-11-13-25-12-5-10-21(25)15-20/h1-4,6-9,14,20-21,24H,5,10-13,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMYPROBRWNRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCN2C1)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.